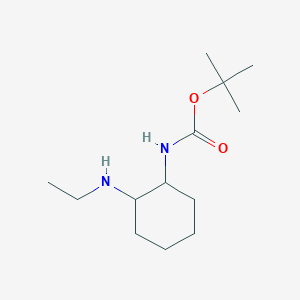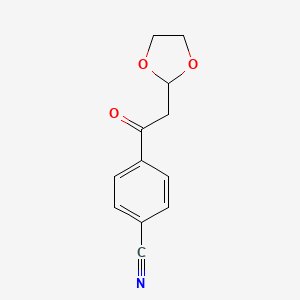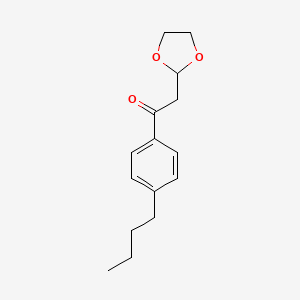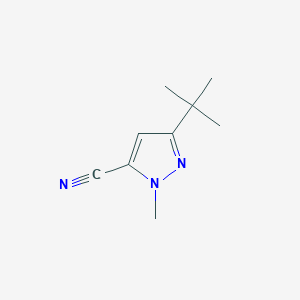
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile
Overview
Description
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . Other methods include one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The exact structure of “5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile” would depend on the specific locations of the tert-butyl, methyl, and carbonitrile groups on this ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. In general, pyrazoles are stable compounds that can exist as colorless crystals or liquids .Scientific Research Applications
Reactivity and Synthesis
- Pyrazolo[5,1-c][1,2,4]triazine derivatives, similar to the core structure of "5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile," are synthesized for their potential as biologically active compounds. The reactivity of these compounds with carboxylic acids chlorides has been studied, leading to the formation of corresponding amides, indicating their versatility in synthetic chemistry applications (Mironovich & Shcherbinin, 2014).
Hydrogen Bonding and Structural Analysis
- Research on palladium(II)-pyrazole complexes with substituents at C-3 and C-5 positions, akin to the structure of interest, reveals the significance of inter- and intramolecular hydrogen bonding. This influences the molecular architecture and stability, suggesting applications in material science and coordination chemistry (Grotjahn et al., 2003).
Corrosion Inhibition
- Pyrazole derivatives have been investigated for their corrosion inhibition properties. Specifically, pyranopyrazole derivatives show significant inhibition efficiency for mild steel in acidic solutions, underscoring their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Synthetic Applications
- Pyrazole and pyrazoline compounds are utilized as scaffolds in the development of biologically relevant heterocyclic compounds. Their synthesis and applications underline the utility of such structures in medicinal chemistry and drug development (Patel, 2017).
Environmental and Material Sciences
- The fixation of carbon dioxide and other small molecules by pyrazolylborane Lewis pairs demonstrates the environmental applications of pyrazole derivatives, including potential use in carbon capture technologies (Theuergarten et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOFTHGEBJWMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)
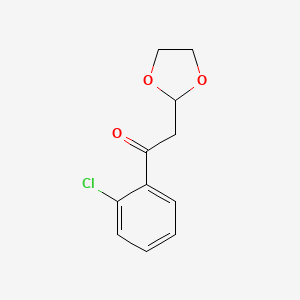
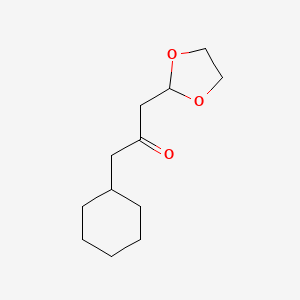
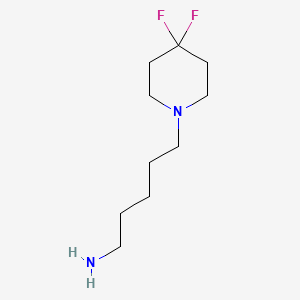
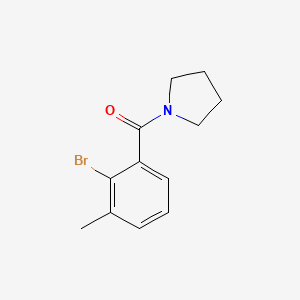
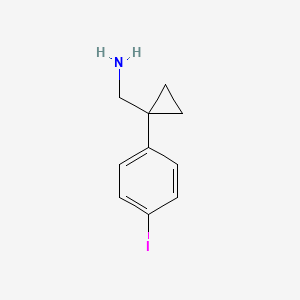

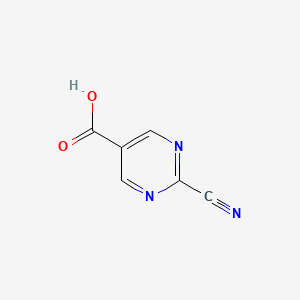
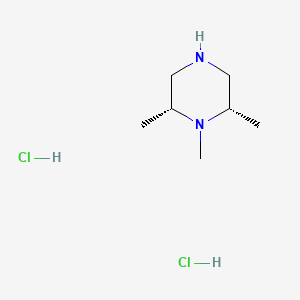
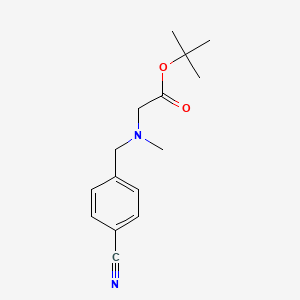
![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)
